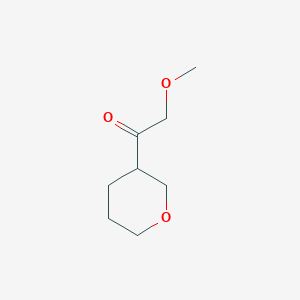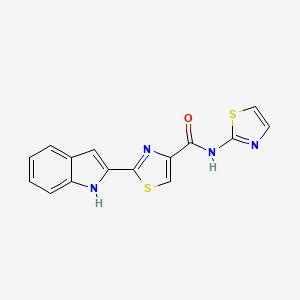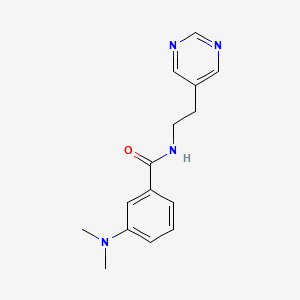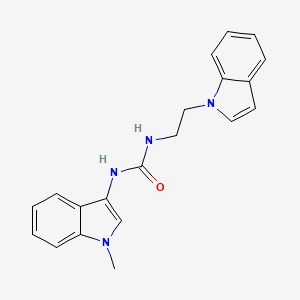
2-Methoxy-1-(oxan-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-(oxan-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.20 .
Molecular Structure Analysis
The InChI code for 2-Methoxy-1-(oxan-3-yl)ethan-1-one is 1S/C8H14O3/c1-10-6-8(9)7-2-4-11-5-3-7/h7H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Catalytic Applications
- Palladium(II) complexes with ligands related to 2-Methoxy-1-(oxan-3-yl)ethan-1-one are used as catalysts for methoxycarbonylation of olefins, producing esters. This demonstrates the compound's relevance in catalytic processes involving higher olefins (Zulu et al., 2020).
Chemical Interactions and Stability
- Infrared spectroscopic studies of compounds similar to 2-Methoxy-1-(oxan-3-yl)ethan-1-one show evidence of intramolecular interactions, such as CH···O interaction, influencing molecular stability and structure (Yoshida, 1997).
- Conformational stabilities and intramolecular interactions in compounds like 2-Methoxy-1-(oxan-3-yl)ethan-1-one are studied using infrared spectroscopy and density functional calculations, revealing insights into molecular structure and stability (Harada et al., 2002).
Chemical Synthesis
- Compounds similar to 2-Methoxy-1-(oxan-3-yl)ethan-1-one are used in the synthesis of specific chemical structures, such as 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One, demonstrating the compound's utility in complex chemical syntheses (Sherekar et al., 2021).
Molecular Design and Selective Extractions
- Designing molecules with frameworks similar to 2-Methoxy-1-(oxan-3-yl)ethan-1-one for selective extraction of specific ions, such as lead(II), showcases the compound's potential in targeted extraction processes (Hayashita et al., 1999).
Oxidation Processes
- Methane and ethane oxidation studies involving compounds related to 2-Methoxy-1-(oxan-3-yl)ethan-1-one provide insights into selective oxidation processes, contributing to understanding of organic compound oxidation dynamics (Sen et al., 1994).
Propriétés
IUPAC Name |
2-methoxy-1-(oxan-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-6-8(9)7-3-2-4-11-5-7/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNNPIKTSHHCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1CCCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(oxan-3-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide](/img/structure/B2406469.png)



![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)


![2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2406484.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2406486.png)
![(Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2406487.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2406488.png)

![7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2406492.png)